molecular formula C21H26N2O2S B2829301 4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide CAS No. 1421453-86-2

4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide

カタログ番号: B2829301
CAS番号: 1421453-86-2
分子量: 370.51
InChIキー: XQMKUNDYIMLYKH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide is a potent and selective small-molecule antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel (Source) . TRPA1 is a non-selective cation channel expressed on sensory neurons, often described as a "chemical nocisensor" due to its activation by a wide range of exogenous irritants and endogenous inflammatory mediators (Source) . As a research tool, this compound is critically valuable for elucidating the role of TRPA1 in pathological conditions, particularly in models of inflammatory and neuropathic pain, as well as in respiratory diseases like asthma and chronic cough (Source) . By selectively blocking the TRPA1 channel, it inhibits calcium influx and neuronal depolarization in response to noxious stimuli, thereby allowing researchers to dissect specific signaling pathways and validate TRPA1 as a therapeutic target for pain management and beyond. Its high selectivity profile makes it an essential pharmacological probe for in vitro and in vivo studies aiming to understand nociceptive mechanisms and develop novel analgesic agents.

特性

IUPAC Name

4-[(4-methoxyphenyl)sulfanylmethyl]-N-(2-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2S/c1-16-5-3-4-6-20(16)22-21(24)23-13-11-17(12-14-23)15-26-19-9-7-18(25-2)8-10-19/h3-10,17H,11-15H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQMKUNDYIMLYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CCC(CC2)CSC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-(((4-methoxyphenyl)thio)methyl)-N-(o-tolyl)piperidine-1-carboxamide and related compounds:

Compound Name Core Structure Key Substituents Biological Activity Reference
This compound Piperidine-1-carboxamide - Thioether-linked 4-methoxyphenyl
- ortho-Tolyl
Not explicitly reported; inferred to modulate enzymes/receptors via aromatic interactions
LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide) 1,3,4-Oxadiazole - Sulfamoyl group
- 4-Methoxyphenylmethyl
Antifungal (Candida albicans), thioredoxin reductase inhibition
N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide Piperidine-1-carboxamide - Benzodiazol-2-one
- 4-Methylphenyl
Not explicitly reported; structural focus on benzodiazol for selectivity
N-(2-((4-Methoxyphenyl)amino)-2-oxoethyl)piperidine-1-carboxamide (4m) Piperidine-1-carboxamide - 4-Methoxyphenylaminoethyl
- Oxoethyl
Local anesthetic (low toxicity in rats)
4-{4-[(4-Fluorophenyl)methyl]-2,3-dioxopiperazin-1-yl}-N-[(4-methylphenyl)methyl]piperidine-1-carboxamide Piperidine-1-carboxamide - Fluorophenylmethyl-piperazine
- 4-Methylphenylmethyl
Not explicitly reported; fluorophenyl may enhance pharmacokinetics

Key Observations:

Structural Variations: The target compound’s thioether linkage distinguishes it from analogs like LMM5 (1,3,4-oxadiazole core) and 4m (amide-linked methoxyphenyl). This thioether group may enhance membrane permeability or redox stability .

Biological Implications :

  • Analogs like LMM5 exhibit antifungal activity via thioredoxin reductase inhibition, while 4m shows local anesthetic effects . The target compound’s ortho-tolyl group—a sterically demanding substituent—may limit off-target interactions compared to smaller groups (e.g., methylphenyl in ) .
  • The 4-methoxyphenyl moiety, common in LMM5 and 4m, is associated with improved solubility and metabolic stability, suggesting similar advantages for the target compound .

Synthetic Feasibility: The target compound’s synthesis likely parallels methods for other piperidine carboxamides (e.g., coupling of piperidine intermediates with isocyanates or thiols) . However, the thioether formation may require specialized reagents (e.g., Mitsunobu conditions or thiol-ene click chemistry).

Q & A

Basic: How can the synthesis of this compound be optimized to achieve high yield and purity?

Methodological Answer:
Synthesis optimization involves multi-step protocols with precise control of reaction conditions. Key steps include:

  • Nucleophilic substitution for introducing the (4-methoxyphenyl)thio group, using catalysts like triethylamine to enhance reaction efficiency .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound from by-products .
  • Temperature control during cyclization steps (e.g., maintaining 0–5°C for thiomethylation) to minimize side reactions .
    Yield improvements (e.g., ~80%) are achievable by optimizing stoichiometry and using anhydrous solvents .

Basic: What spectroscopic and chromatographic methods are used for structural characterization?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) identify proton environments (e.g., methoxy group at δ 3.7–3.8 ppm, piperidine protons at δ 2.5–3.5 ppm) and carbon backbone .
  • GC/MS or LC-MS : Confirm molecular weight (e.g., [M+H]⁺ peaks) and detect impurities .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95% required for pharmacological studies) .

Basic: How should initial biological activity screening be designed for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against kinases or proteases (e.g., IC₅₀ determination via fluorogenic substrates) .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to measure Ki values .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Functional Group Modifications : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens) to assess impact on bioactivity .
  • Pharmacophore Modeling : Use software like Schrödinger Suite to map critical interaction sites (e.g., hydrogen bonding by the carboxamide group) .
  • Bioisosteric Replacement : Substitute the thioether group with sulfone or sulfoxide to evaluate metabolic stability .

Advanced: How can contradictions in biological data (e.g., varying IC₅₀ values) be resolved?

Methodological Answer:

  • Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
  • Solubility Checks : Use DMSO stock solutions (<0.1% final concentration) to avoid solvent interference .
  • Orthogonal Validation : Confirm activity via alternative methods (e.g., SPR for binding affinity if fluorescence assays show variability) .

Advanced: What computational approaches predict target interactions and metabolic pathways?

Methodological Answer:

  • Molecular Docking : AutoDock Vina or Glide to simulate binding to targets like opioid receptors or cytochrome P450 enzymes .
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfur atom susceptibility to oxidation) .
  • ADMET Prediction : Tools like SwissADME estimate permeability (LogP) and hepatic metabolism .

Advanced: How can low solubility in pharmacological assays be addressed?

Methodological Answer:

  • Prodrug Synthesis : Introduce hydrolyzable groups (e.g., ester derivatives) to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
  • Co-solvent Systems : Use Cremophor EL or cyclodextrins in cell culture media .

Advanced: What challenges arise in multi-step synthesis, and how are they mitigated?

Methodological Answer:

  • Intermediate Instability : Protect reactive intermediates (e.g., Boc-protection for amines) and use low-temperature storage .
  • By-Product Accumulation : Monitor reactions via TLC and optimize quenching steps (e.g., rapid ice-water bath for exothermic steps) .
  • Scale-Up Issues : Transition from batch to flow chemistry for exothermic reactions (e.g., thioether formation) to enhance reproducibility .

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